PI3Kδ Inhibitory Activity of 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Versus Leading Quinazolinone-Derived PI3Kδ Inhibitors
The target compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM after 30 min, as measured by electrochemiluminescence assay [1]. In the same cellular PI3Kδ pathway assay context, this represents a 14.6-fold weaker inhibition compared to the quinazolinone-derived PI3Kδ inhibitor SW30, which displays an enzymatic IC50 of 7 nM against PI3Kδ (and a cellular EC50 of 16 nM for PI3Kδ) . Other quinazolinone-based PI3Kδ inhibitors in the same structural class, such as compound 59 (IC50 = 2.3 nM) [2] and IHMT-PI3Kdelta-372 S-isomer (IC50 = 14 nM) , further highlight that the target compound occupies a lower-potency niche within this chemotype. This quantitative potency gradient is critical for research applications where a weaker PI3Kδ probe is needed to titrate target engagement or to serve as a less-active control relative to potent tool compounds.
| Evidence Dimension | PI3Kδ cellular inhibition (pAKT-S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM (Ri-1 cells, 30 min, electrochemiluminescence) |
| Comparator Or Baseline | SW30: enzymatic IC50 = 7 nM (PI3Kδ), cellular EC50 = 16 nM; Compound 59: IC50 = 2.3 nM; IHMT-PI3Kdelta-372 S-isomer: IC50 = 14 nM |
| Quantified Difference | 14.6-fold less potent than SW30; 44.3-fold less potent than compound 59; 7.3-fold less potent than IHMT-PI3Kdelta-372 S-isomer |
| Conditions | Ri-1 cell line; inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 after 30 min by electrochemiluminescence assay |
Why This Matters
For researchers requiring a moderate-affinity PI3Kδ probe within the quinazolinone chemotype to establish concentration-response relationships or as a comparator in SAR studies, this compound offers a quantifiably distinct potency tier versus high-affinity quinazolinone PI3Kδ inhibitors.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). Affinity data: PI3Kδ IC50 = 102 nM (cellular pAKT-S473 assay in Ri-1 cells). View Source
- [2] Li, Z.; Zhao, C.; He, G.; Wang, Y.; Wang, Y.; Ma, X. Identification of PI3K/HDAC Dual-targeted inhibitors with subtype selectivity: Building HDAC6 potency in a quinazolinone-based PI3Kδ-selective template. Bioorg. Med. Chem. 2022, 73, 117038. View Source
